molecular formula C9H18ClNO2S B1447718 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823895-25-5

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1447718
M. Wt: 239.76 g/mol
InChI Key: RQQGASLQDVARKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound used in laboratory settings and for the synthesis of substances . It’s also known as “8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride” and has a molecular weight of 149.62 g/mol .

Scientific Research Applications

Structural and Conformational Analysis

Studies on esters derived from azabicyclooctane compounds, such as (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, have utilized NMR spectroscopy and X-ray diffraction to elucidate their structure and conformation. These analyses offer insights into the stereochemical configuration and bonding characteristics of these compounds, which are essential for understanding their reactivity and potential applications in medicinal chemistry (Arias-Pérez et al., 2001).

Synthesis Methods

The synthesis of azabicyclo[3.2.1]octane derivatives has been explored through various methodologies. For instance, a four-step process has been described for generating 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride from 5-hydroxymethyl-2-furfuraldehyde, highlighting the synthetic versatility of azabicyclooctane scaffolds. This process involves reduction, cyclization, and hydrogenolysis steps, yielding the title compound with significant overall efficiency (Connolly et al., 2010).

Pharmacological Applications

Research into the pharmacological applications of azabicyclo[3.2.1]octane derivatives has led to the development of new compounds with potential therapeutic uses. For example, novel azabicyclic amines have been designed and synthesized as isosteres of 3-aminoquinuclidine, with derivatives being tested for activity in α7 nicotinic acetylcholine receptor assays. This research is part of a broader effort to develop drugs that can treat cognitive deficits in conditions such as schizophrenia, demonstrating the relevance of these compounds in neuroscience and pharmacology (Walker et al., 2008).

Safety And Hazards

“3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is not classified as a hazardous substance or mixture . In case of contact, it’s advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if not breathing . It’s also recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

3-ethylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S.ClH/c1-2-13(11,12)9-5-7-3-4-8(6-9)10-7;/h7-10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGASLQDVARKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.